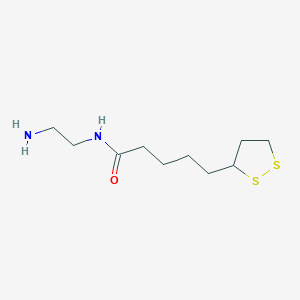
N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a compound that features a unique structure with both an aminoethyl group and a dithiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves the reaction of a suitable precursor with an aminoethyl group and a dithiolan ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aminoethyl moiety.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, while the dithiolan ring can participate in redox reactions. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide include:
- N-(2-Aminoethyl)ethanolamine
- 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride
Uniqueness
This compound is unique due to the presence of both an aminoethyl group and a dithiolan ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H20N2OS2 |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C10H20N2OS2/c11-6-7-12-10(13)4-2-1-3-9-5-8-14-15-9/h9H,1-8,11H2,(H,12,13) |
Clave InChI |
RGILJHISYOACPG-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
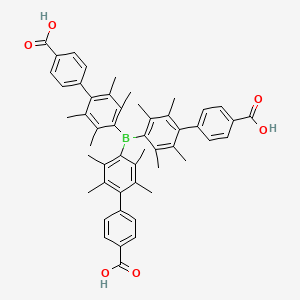
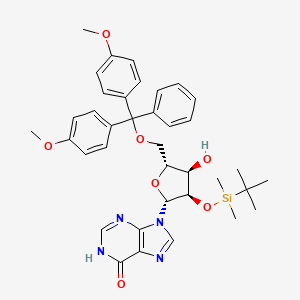
![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
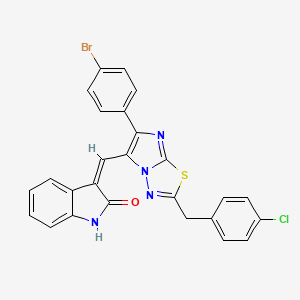


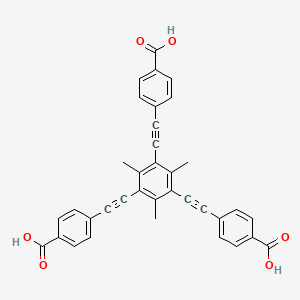
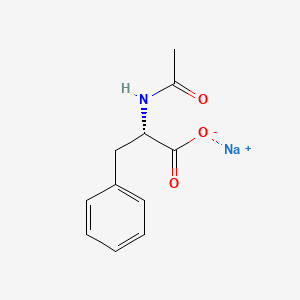
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
